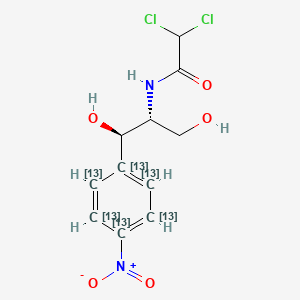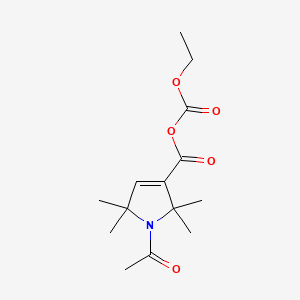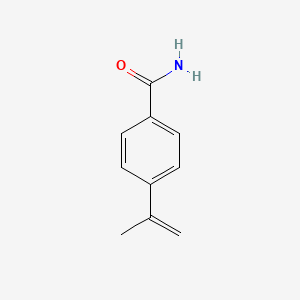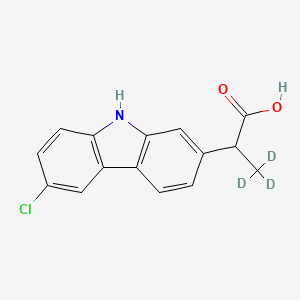
rac Carprofen-d3
Descripción general
Descripción
Rac Carprofen-d3 is a synthetic derivative of the naturally occurring compound carprofen, which is a non-steroidal anti-inflammatory drug (NSAID). Carprofen is commonly used in veterinary medicine to treat pain and inflammation associated with arthritis, musculoskeletal disorders, and other conditions in cats and dogs. This compound is a novel form of carprofen with a higher degree of stability and a longer half-life than the parent compound. It has been studied for its potential to provide sustained relief from pain and inflammation in a variety of animal models.
Aplicaciones Científicas De Investigación
Pharmacodynamics and Enantioselective Pharmacokinetics
- Study: "Pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen in the horse" (Lees & Landoni, 2002).
- Key Findings: This study investigates the pharmacokinetics of rac-carprofen, focusing on its concentration-time profiles in horses. It highlights the prevalence of R(-)-carprofen enantiomer in various fluids and explores its pharmacodynamics at both molecular and inflammatory response levels.
Anti-Inflammatory Effects
- Study: "Anti-inflammatory effects of carprofen, carprofen enantiomers, and N(G)-nitro-L-arginine methyl ester in sheep" (Cheng, Nolan, & Mckellar, 2002).
- Key Findings: This research assesses the anti-inflammatory effects of racemic carprofen and its enantiomers in sheep. The study demonstrates significant inhibition of inflammatory mediators by rac-carprofen and S(+)CPF, indicating their potential in treating acute inflammation.
Bone Metabolism in Dogs with Chronic Osteoarthritis
- Study: "The effect of carprofen on selected markers of bone metabolism in dogs with chronic osteoarthritis" (Liesegang, Limacher, & Sobek, 2007).
- Key Findings: This study explores the impact of carprofen on bone turnover in dogs with osteoarthritis. It reports a decrease in certain bone markers, suggesting carprofen's potential to retard osteoarthritis progression and delay osteophyte formation.
Carprofen in Veterinary Medicine
- Study: "Occupational carprofen photoallergic contact dermatitis" (Kerr, Muller, Ferguson, & Dawe, 2008).
- Key Findings: This research provides insight into the re-emergence of carprofen for veterinary use and its potential occupational hazard, specifically photoallergic contact dermatitis, in pharmaceutical factory workers.
Mecanismo De Acción
Mode of Action
The mechanism of action of rac Carprofen-d3 is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, Carprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain . Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Carprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important precursor of several other prostaglandins and thromboxanes, which are involved in inflammation and other physiological functions .
Pharmacokinetics
The pharmacokinetics of Carprofen have been studied in animals. For instance, in mice, a single subcutaneous injection of 20 mg/kg Carprofen resulted in maximum plasma concentrations of 133.4 ± 11.3 μg/ml after 1 hour and an elimination half-life of 8.52 hours . Oral self-administration of Carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 μg/ml .
Result of Action
The primary result of Carprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Carprofen is non-narcotic and has characteristic analgesic and antipyretic activity approximately equipotent to indomethacin in animal models .
Análisis Bioquímico
Biochemical Properties
“rac Carprofen-d3” works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain . Prostaglandins are biomolecules that interact with “this compound” in biochemical reactions .
Cellular Effects
In vitro studies have shown that “this compound” has effects on various types of cells. For instance, it has been found to decrease the formation of neutrophil extracellular traps (NETs) and downregulate the gene expression of related proteins as well as pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” have been observed over time. For instance, a study found that oral self-administration of carprofen resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For instance, a study found that simulations pointed to 4 mg/kg every 24 hours as the best dosage regimen to achieve similar therapeutic levels to those observed in other animal species .
Metabolic Pathways
“this compound” is involved in the metabolic pathways that inhibit the production of prostaglandins . Prostaglandins are biomolecules that interact with “this compound” in these metabolic pathways .
Propiedades
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661858 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173019-42-5 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




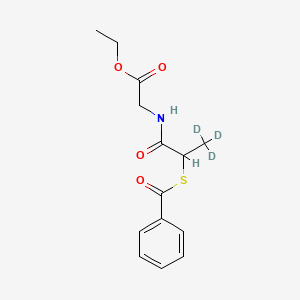
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
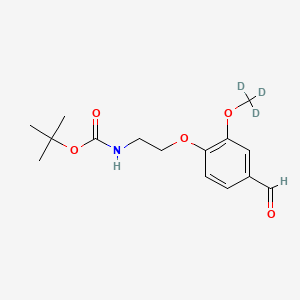
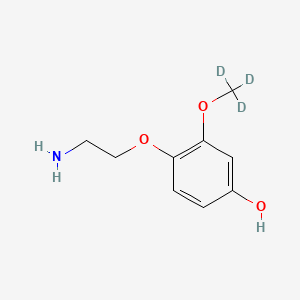
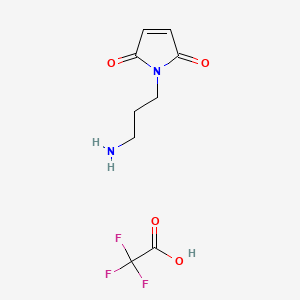
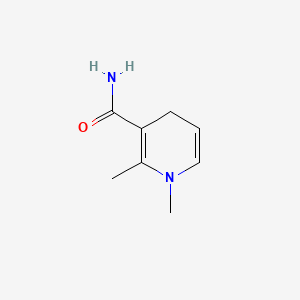
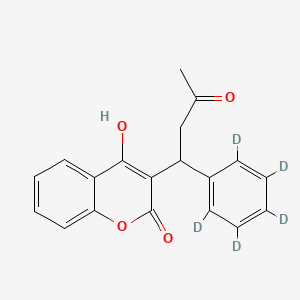
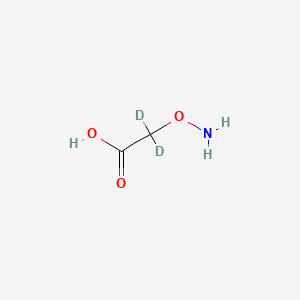
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
